2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN5OS/c1-13(2)20-27-28-21-23(26-17-9-4-5-10-19(17)29(20)21)31-12-18-14(3)30-22(25-18)15-7-6-8-16(24)11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBMJUKNEIBAJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole (CAS No. 1031989-11-3) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound includes a triazoloquinoxaline moiety, which is known for its diverse biological activities. The presence of the chlorophenyl and methyloxazole groups enhances its pharmacological profile. The molecular weight is approximately 450.0 g/mol , although specific physical properties like density and boiling point are not available in current literature .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds containing triazoloquinoxaline structures have been shown to inhibit various enzymes involved in cancer proliferation and survival pathways.
- Receptor Modulation : The compound may act as an antagonist at certain receptor sites, influencing neurotransmitter pathways crucial for conditions such as depression and anxiety.
- Cytotoxic Effects : Preliminary studies indicate that derivatives of triazoloquinoxaline exhibit cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated the potential anticancer activity of triazoloquinoxaline derivatives:
- Cytotoxicity : Compounds related to triazoloquinoxaline have shown cytotoxic activities in the micromolar range against several cancer cell lines, including A375 melanoma and MDA-MB-231 breast cancer cells. For instance, one derivative showed an EC50 value of 365 nM , indicating significant potency against these cells .
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| 16a | A375 | 3158 |
| 16b | A375 | 3527 |
| 17a | MDA-MB-231 | 365 |
Neuropharmacological Effects
The compound's structural similarities to known antidepressants suggest potential neuropharmacological effects:
- Serotonin Reuptake Inhibition : Similar compounds have been identified as serotonin reuptake inhibitors (SRIs), which could provide therapeutic benefits in treating depression and anxiety disorders. This mechanism is crucial as it helps increase serotonin levels in the brain, improving mood and emotional stability .
Antimicrobial Activity
Some studies indicate that triazoloquinoxalines possess antimicrobial properties:
- Broad-Spectrum Activity : Research has highlighted their effectiveness against various pathogens, suggesting potential applications in treating infections .
Case Studies and Research Findings
A notable study evaluated the biological activity of a series of triazoloquinoxaline derivatives:
- Study Design : Researchers synthesized multiple derivatives and assessed their anticancer properties through in vitro assays.
- Findings : Several compounds exhibited significant inhibition of cell proliferation across different cancer types, with mechanisms involving DNA intercalation and topoisomerase inhibition being proposed.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of triazoloquinoxaline compounds exhibit significant anticonvulsant properties. For instance, studies have shown that compounds similar to the one have been evaluated for their efficacy against induced seizures in animal models. The presence of the triazole ring is often associated with enhanced activity against convulsions due to its ability to modulate neurotransmitter systems .
Antimicrobial Properties
Compounds containing the quinoxaline structure have demonstrated antimicrobial activity against various pathogens. The incorporation of the chlorophenyl and methyloxazole groups may enhance this activity by improving solubility and bioavailability. In vitro studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans, suggesting potential use in treating infections .
Antitumor Activity
There is emerging evidence that triazole derivatives can exhibit antitumor properties by interfering with cancer cell proliferation and inducing apoptosis. The specific compound may inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Preliminary studies have indicated promising results in various cancer cell lines, warranting further investigation into its potential as an anticancer agent .
Case Study 1: Anticonvulsant Evaluation
In a study published in RSC Advances, several triazoloquinoxaline derivatives were synthesized and tested for anticonvulsant activity using the metrazol-induced convulsion model. Among the tested compounds, those structurally similar to 2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole showed significant protective effects against seizures, indicating strong potential for further development as anticonvulsant medications .
Case Study 2: Antimicrobial Screening
A recent investigation into the antimicrobial properties of quinoxaline derivatives revealed that compounds with similar structural features exhibited notable activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of substituents on the quinoxaline core in enhancing antimicrobial efficacy, suggesting that modifications could lead to more potent agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s triazoloquinoxaline-thioether-oxazole architecture distinguishes it from simpler triazole or thiazole derivatives. Key comparisons include:
Key Observations :
- The isopropyl group introduces steric hindrance absent in fluorophenyl or chlorobenzyl analogs, which could reduce solubility but improve metabolic stability .
Structural and Crystallographic Analysis
- Target Compound: Likely non-planar due to the isopropyl group, contrasting with the near-planar conformations of Compounds 4 and 5 ().
- Isostructurality Trends : Halogen substitution (Cl vs. F) in and minimally affects crystal packing, but bulkier substituents (e.g., isopropyl) may disrupt isostructurality .
Q & A
Basic: What are the critical steps for synthesizing 2-(3-Chlorophenyl)-4-(((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyloxazole?
Methodological Answer:
The synthesis involves multi-step heterocyclic coupling reactions. Key steps include:
- Thioether linkage formation : Reacting a chlorophenyl-oxazole intermediate with a thiol-containing triazoloquinoxaline derivative under basic conditions (e.g., PEG-400 solvent with Bleaching Earth Clay catalyst at 70–80°C) to form the thioether bridge .
- Triazoloquinoxaline core preparation : Cyclization of substituted quinoxaline precursors with isopropyl groups using 1,2,4-triazole-forming reagents (e.g., via Huisgen cycloaddition or thermal condensation) .
- Purification : Recrystallization in aqueous acetic acid or column chromatography to isolate the final product .
Advanced: How can reaction conditions be optimized to improve the yield of this compound?
Methodological Answer:
Yield optimization requires systematic parameter adjustments:
- Catalyst screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) versus homogeneous alternatives (e.g., triethylamine) to enhance thioether bond formation .
- Solvent selection : Polar aprotic solvents like PEG-400 or DMF improve solubility of aromatic intermediates .
- Temperature control : Maintain 70–80°C during coupling to balance reaction rate and side-product formation .
- Real-time monitoring : Use TLC or HPLC to track intermediate conversions and adjust stoichiometry dynamically .
Basic: Which spectroscopic techniques are essential for confirming the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify chemical shifts for the chlorophenyl (δ 7.2–7.5 ppm), oxazole (δ 2.4 ppm for -CH₃), and triazoloquinoxaline moieties (δ 1.3 ppm for isopropyl) .
- IR spectroscopy : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and triazole (N-H stretch ~3400 cm⁻¹) functional groups .
- LC-MS : Validate molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .
Advanced: How can researchers resolve contradictions in spectral data during characterization?
Methodological Answer:
- Cross-validation : Combine NMR with X-ray crystallography to resolve ambiguous proton environments (e.g., overlapping peaks in aromatic regions) .
- Elemental analysis : Verify empirical formula consistency (e.g., %C, %H, %N) to rule out impurities .
- DEPT-135 NMR : Differentiate CH₃, CH₂, and CH groups in crowded spectra, particularly for isopropyl and methyloxazole substituents .
Advanced: What computational strategies predict the compound’s biological activity?
Methodological Answer:
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina or Schrödinger Suite. Prioritize triazoloquinoxaline interactions with hydrophobic pockets .
- ADME prediction : Use SwissADME to assess bioavailability, highlighting potential issues with logP (>5) due to the chlorophenyl and isopropyl groups .
- QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using MOE or CODESSA .
Basic: How stable is this compound under varying storage conditions?
Methodological Answer:
- Thermal stability : Store at –20°C in inert atmospheres (argon) to prevent decomposition of the triazole ring .
- pH sensitivity : Avoid prolonged exposure to acidic (pH < 3) or basic (pH > 10) conditions, which may hydrolyze the oxazole or thioether bonds .
- Light sensitivity : Use amber vials to protect the chlorophenyl group from UV-induced degradation .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Substituent variation : Replace the isopropyl group with bulkier tert-butyl or smaller ethyl groups to modulate steric effects on target binding .
- Bioisosteric replacement : Substitute the chlorophenyl with trifluoromethylphenyl to enhance metabolic stability while retaining hydrophobic interactions .
- Thioether vs. sulfone : Compare bioactivity after oxidizing the thioether to a sulfone to assess the role of sulfur in target engagement .
Basic: What purification techniques are most effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol-DMF (1:1) to remove unreacted starting materials .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water gradient) for high-purity isolation (>99%) .
Advanced: How can reaction intermediates be analyzed to troubleshoot synthesis bottlenecks?
Methodological Answer:
- TLC monitoring : Use UV-active plates and iodine staining to detect low-yield intermediates (e.g., triazoloquinoxaline precursors) .
- HR-MS : Identify unexpected byproducts (e.g., dimerization via quinoxaline N-alkylation) .
- In situ IR : Track real-time formation of critical bonds (e.g., C-S stretch during thioether coupling) .
Advanced: What mechanistic hypotheses explain the compound’s biological activity?
Methodological Answer:
- Kinase inhibition : The triazoloquinoxaline core may competitively bind ATP pockets in kinases (e.g., EGFR or CDK2), supported by docking scores < –9 kcal/mol .
- ROS modulation : The thioether group could act as a redox-sensitive moiety, inducing oxidative stress in cancer cells .
- CYP450 interactions : Metabolism studies (e.g., liver microsomes) may reveal demethylation or hydroxylation pathways affecting pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
